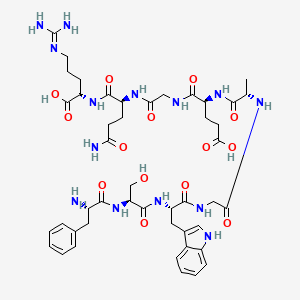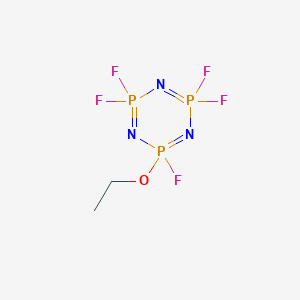
Ethoxy(pentafluoro)cyclotriphosphazene
Vue d'ensemble
Description
Ethoxy(pentafluoro)cyclotriphosphazene, also known as PFPN, is a chemical compound with the molecular formula C2H5F5N3OP3 . It is a colorless liquid and is used as an organic synthesis intermediate and a pharmaceutical intermediate .
Synthesis Analysis
While specific synthesis methods for Ethoxy(pentafluoro)cyclotriphosphazene were not found in the search results, it has been used as an additive in the modification of electrolytes for lithium-ion batteries . It has been shown to improve the performance of these batteries .Molecular Structure Analysis
The molecular weight of Ethoxy(pentafluoro)cyclotriphosphazene is 275.00 . Its molecular formula is C2H5F5N3OP3 .Chemical Reactions Analysis
Ethoxy(pentafluoro)cyclotriphosphazene has been used as an additive in lithium-ion batteries. It has been shown to improve the performance of these batteries, particularly in terms of safety . It can form a dense, uniform, and thin protective layer on the surface of electrodes .Physical And Chemical Properties Analysis
Ethoxy(pentafluoro)cyclotriphosphazene is a colorless liquid . It has a boiling point of 121-125°C, a density of 2.08 g/cm3, and a refractive index (n20/D) of 1.3610 . Its melting point is -34°C .Applications De Recherche Scientifique
Functional Electrolyte Additive in Lithium-Sulfur Batteries
Ethoxy(pentafluoro)cyclotriphosphazene (PFPN) is used as a functional electrolyte additive in lithium-sulfur (Li-S) batteries . It enhances the flame retardancy of electrolytes and the stability of lithium anodes, which is crucial for improving the safety performance of Li-S batteries . The ether electrolyte containing PFPN not only has good flame retardant properties and a wide potential window of about 5 V, but also can form a stable SEI film on the surface of a lithium anode .
Flame Retardant Additive for Ether Electrolyte
PFPN is commonly used as a flame retardant for ester electrolytes in lithium-ion batteries . It is utilized as both a film-forming electrolyte additive and a flame retardant additive for the ether electrolyte . The ether electrolyte containing PFPN has good flame retardant properties .
Enhancing the Stability of Lithium Anodes
PFPN can form a stable SEI film on the surface of a lithium anode . This results in Li-Cu and Li-S batteries delivering a stable cycling performance with a high coulombic efficiency and a long-lifespan performance .
Solving the Problems of Flammable Ether-Based Electrolytes
The use of PFPN in ether-based electrolytes provides an effective solution to the problems of flammable ether-based electrolytes . This may contribute to the development of safe Li-S batteries .
Synthesis Intermediate for Organic Phosphates
PFPN can be used as a synthesis intermediate for organic phosphates .
Catalyst Preparation for Phosphorylation and Substitution Reactions
PFPN can also be used in the preparation of catalysts for phosphorylation and substitution reactions in organic synthesis .
Mécanisme D'action
Target of Action
Ethoxy(pentafluoro)cyclotriphosphazene (PFPN) primarily targets the electrolytes in lithium-ion and lithium-sulfur batteries . It is utilized as a flame retardant for ester electrolytes in lithium-ion batteries . The compound’s role is to enhance the flame retardancy of electrolytes and the stability of lithium anodes .
Mode of Action
PFPN acts by forming a stable Solid Electrolyte Interphase (SEI) film on the surface of a lithium anode . This film formation is crucial for the stability of lithium anodes and the overall safety performance of the batteries . PFPN also acts as a flame retardant additive for the ether electrolyte .
Biochemical Pathways
The primary biochemical pathway affected by PFPN is the formation of the SEI layer on the surface of lithium anodes . This layer is formed as a result of the reaction between the lithium metal anode and the ether-based electrolytes . PFPN helps in forming a stable SEI layer, which is crucial for the safety and performance of the batteries .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of PFPN, we can discuss its behavior in the battery environment. PFPN is introduced into the ether electrolyte, where it forms a stable SEI film on the lithium anode . The presence of PFPN in the electrolyte enhances the flame retardancy properties and the stability of the lithium anodes .
Result of Action
The introduction of PFPN into the ether electrolyte results in an electrolyte with good flame retardant properties and a wide potential window of about 5 V . Batteries using the ether-based electrolyte containing PFPN deliver a stable cycling performance with a high coulombic efficiency and a long-lifespan performance . These results are superior to the batteries using the ether-based electrolyte without PFPN .
Action Environment
The action of PFPN is influenced by the environment within the battery. The ether-based electrolyte environment in lithium-sulfur batteries presents greater safety risks than lithium-ion batteries due to its lower flash point and higher volatility . The introduction of PFPN into this environment enhances the safety performance of these batteries .
Safety and Hazards
When handling Ethoxy(pentafluoro)cyclotriphosphazene, it is recommended to wear suitable protective equipment, prevent the generation of vapor or mist, and wash hands and face thoroughly after handling . It should be used in a closed system if possible, and ventilation or local exhaust should be used if vapor or aerosol will be generated .
Propriétés
IUPAC Name |
2-ethoxy-2,4,4,6,6-pentafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5F5N3OP3/c1-2-11-14(7)9-12(3,4)8-13(5,6)10-14/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTAIOOTRCAMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP1(=NP(=NP(=N1)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5F5N3OP3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894015 | |
| Record name | Ethoxy(pentafluoro)cyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethoxy(pentafluoro)cyclotriphosphazene | |
CAS RN |
33027-66-6 | |
| Record name | 2-Ethoxy-2,4,4,6,6-pentafluoro-2λ5,4λ5,6λ5-1,3,5,2,4,6-triazatriphosphorine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33027-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxy(pentafluoro)cyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ethoxy(pentafluoro)cyclotriphosphazene (EtPFPN) and what is its primary application in battery technology?
A1: Ethoxy(pentafluoro)cyclotriphosphazene (EtPFPN) is a cyclic phosphazene derivative increasingly investigated as a multifunctional additive in lithium-ion battery electrolytes. [, , , , ] Its primary role is to enhance battery safety and performance by improving electrolyte properties and stabilizing the electrode-electrolyte interfaces. [, , , ]
Q2: How does EtPFPN enhance the safety of lithium-ion batteries?
A2: EtPFPN acts as a flame retardant additive, significantly improving the safety profile of flammable carbonate-based electrolytes. [, , , ] Studies have shown that even small amounts of EtPFPN can drastically reduce the electrolyte's flammability. [] This effect is further enhanced when combined with other flame retardant components like lithium hexafluorophosphate (LiPF6). []
Q3: How does EtPFPN contribute to improving the performance of lithium-ion batteries?
A3: EtPFPN actively participates in forming a stable solid-electrolyte interphase (SEI) on both the anode and cathode surfaces. [, , , ] This protective layer suppresses unwanted side reactions and reduces electrolyte decomposition, leading to improved cycling stability and longer lifespan for the battery. [, ]
Q4: Can you elaborate on the interaction of EtPFPN with the anode and cathode during battery operation?
A4: On the anode side, EtPFPN decomposes to form a robust, anion-derived interphase layer, effectively protecting the lithium anode from further reactions with the electrolyte. [] At the cathode, it collaborates with electrolyte anions to build a stable cathode-electrolyte interphase (CEI), preventing detrimental side reactions and structural damage, especially in high-voltage Ni-rich cathodes. [, ]
Q5: Are there any specific advantages of using EtPFPN in high-voltage lithium-ion batteries?
A5: Yes, EtPFPN proves particularly beneficial in high-voltage systems. Studies demonstrate its ability to improve the electrochemical performance of high-voltage (4.6 V-class) LiNi0.8Mn0.1Co0.1O2 (NCM811) || Graphite full cells. [] The formation of a stable LiF-rich CEI by EtPFPN is key to achieving superior cycling stability at these high voltages. []
Q6: How does EtPFPN affect the solvation structure of the electrolyte?
A6: Research using Fourier Transform Infrared Spectroscopy (FT-IR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) indicates that the introduction of EtPFPN has a negligible impact on the electrolyte's solvation structure. [] This characteristic is crucial as it ensures that the electrolyte's fundamental properties remain largely unaffected while still benefiting from EtPFPN's positive contributions.
Q7: What analytical techniques are commonly used to study the effects of EtPFPN in lithium-ion batteries?
A7: Various techniques are employed to investigate the role of EtPFPN, including:
- Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS): Used to analyze the decomposition products of EtPFPN within the electrolyte after SEI formation. []
- In-situ Shell-Isolated Nanoparticle Enhanced Raman Spectroscopy (SHINERS): Provides insights into the composition and evolution of the electrode-electrolyte interface (SEI). []
- Scanning Electron Microscopy (SEM): Allows visualization of the electrode surface morphology and the SEI layer formed in the presence of EtPFPN. [, ]
- X-ray Photoelectron Spectroscopy (XPS): Helps determine the elemental composition and chemical states of the elements present in the SEI layer. []
- Electrochemical Impedance Spectroscopy (EIS): Used to study the impedance characteristics and charge transfer processes at the electrode-electrolyte interface, revealing information about the SEI layer's properties. []
Q8: What is the future outlook for the use of EtPFPN in lithium-ion batteries?
A9: Given its positive impact on both safety and performance, EtPFPN holds significant promise for next-generation lithium-ion batteries. [, , ] Further research is ongoing to optimize its application and explore its full potential in various battery chemistries, particularly in high-voltage and high-energy density systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



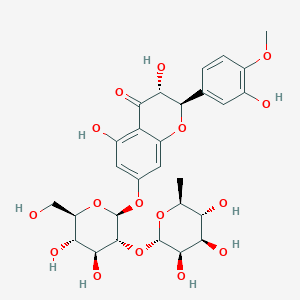
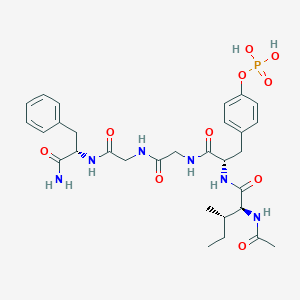
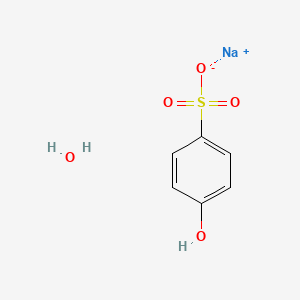

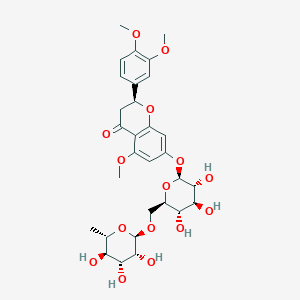
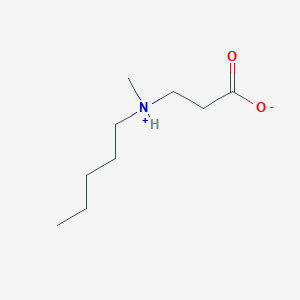




![2-Chloro-7-nitrobenzo[d]thiazole](/img/structure/B3028730.png)
![[(4E,6E,12E)-3-acetyloxytetradeca-4,6,12-trien-8,10-diynyl] acetate](/img/structure/B3028731.png)

